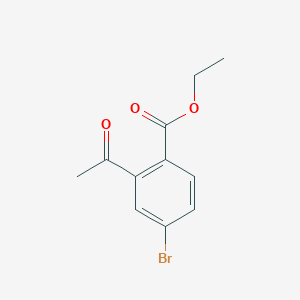

Ethyl2-acetyl-4-bromobenzoate

Description

Ethyl2-acetyl-4-bromobenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with an acetyl group (-COCH₃) at the 2-position and a bromine atom at the 4-position. Its molecular formula is C₁₁H₁₁BrO₃, with a calculated molecular weight of 271.11 g/mol. The compound integrates three key functional groups: an ethyl ester, an acetyl substituent, and a brominated aromatic ring.

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

ethyl 2-acetyl-4-bromobenzoate |

InChI |

InChI=1S/C11H11BrO3/c1-3-15-11(14)9-5-4-8(12)6-10(9)7(2)13/h4-6H,3H2,1-2H3 |

InChI Key |

WWOIRSKEBPPVIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Ethyl 2-acetyl-4-bromobenzoate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl 2-acetylbenzoate using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Another method involves the Suzuki-Miyaura coupling reaction, where ethyl 2-acetylbenzoate is coupled with a brominated aryl boronic acid in the presence of a palladium catalyst .

Chemical Reactions Analysis

Ethyl 2-acetyl-4-bromobenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds in the presence of palladium catalysts.

Scientific Research Applications

Ethyl 2-acetyl-4-bromobenzoate is used in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-4-bromobenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine and acetyl groups on the benzene ring play a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(4-bromophenyl)-2-oxoacetate

Structure : This compound (CAS 20201-26-7) features an ethyl ester of a glyoxylic acid derivative, where the α-carbon is substituted with a 4-bromophenyl group and a ketone (oxo) group.

Molecular Formula : C₁₀H₉BrO₃ (MW: 257.08 g/mol).

Key Differences :

- The ketone group at the α-position (adjacent to the ester) enhances electrophilicity, making it more reactive toward nucleophiles compared to the acetyl-substituted aromatic ring in Ethyl2-acetyl-4-bromobenzoate.

Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate

Structure: This compound (CAS 6119-09-1) contains an ethyl benzoate core with a 4-substituted acetylamino group, where the acetyl moiety is further linked to a 4-bromophenyl group. Molecular Formula: C₁₇H₁₆BrNO₃ (MW: 362.22 g/mol). Key Differences:

- The amide (-NHCO-) group introduces hydrogen-bonding capability, enhancing thermal stability and altering solubility compared to the purely ester/acetyl-substituted this compound.

- The extended molecular structure (additional benzene ring and amide linkage) increases molecular weight by ~91 g/mol, likely reducing volatility.

Data Table: Structural and Molecular Comparison

Discussion of Research Implications

Reactivity: The ketone in Ethyl 2-(4-bromophenyl)-2-oxoacetate enables nucleophilic additions (e.g., Grignard reactions), whereas the acetyl group in this compound may direct electrophilic substitution on the aromatic ring (e.g., nitration). The amide in Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate reduces electrophilicity but enhances stability, favoring applications in drug design where metabolic resistance is critical.

Bromine Utility :

- All three compounds contain a 4-bromophenyl group, suggesting utility in Suzuki-Miyaura cross-coupling reactions. However, steric and electronic differences (e.g., acetyl vs. amide substituents) may influence reaction yields and regioselectivity .

Physical Properties: Higher molecular weight in Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate correlates with lower solubility in polar solvents compared to the other two compounds.

Biological Activity

Ethyl 2-acetyl-4-bromobenzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Ethyl 2-acetyl-4-bromobenzoate is classified as a benzoate ester, characterized by the presence of an ethyl group, an acetyl group, and a bromine atom attached to the aromatic ring. Its molecular formula is , with a molecular weight of approximately 271.11 g/mol. The structural features of this compound contribute significantly to its biological activity, particularly its ability to interact with various enzymes.

Synthesis Methods

The synthesis of ethyl 2-acetyl-4-bromobenzoate can be achieved through several methods:

- Bromination of Ethyl Benzoate : This step introduces the bromine atom at the para position on the benzene ring.

- Friedel-Crafts Acylation : The introduction of the acetyl group is performed using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

These methods can be scaled for industrial production, ensuring high yield and purity through controlled reaction conditions such as temperature and pressure.

Ethyl 2-acetyl-4-bromobenzoate exhibits its biological activity primarily through enzyme inhibition. The bromine atom and acetyl group enhance its binding affinity to specific enzymes by facilitating interactions via hydrogen bonds or hydrophobic effects. This mechanism is crucial for understanding how this compound can influence protein-ligand interactions and potentially lead to therapeutic applications.

Potential Enzyme Targets

- Enzyme Inhibition : The compound may selectively inhibit enzymes by binding to their active sites.

- Protein-Ligand Interactions : Its unique structure allows for significant interactions with target proteins, making it a valuable candidate for drug development.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with ethyl 2-acetyl-4-bromobenzoate:

- Antimicrobial Activity : Preliminary assays indicate that this compound may exhibit antimicrobial properties against various pathogens.

- Enzyme Inhibition Studies : Research has focused on its potential to inhibit enzymes involved in metabolic pathways, which could have implications for treating diseases such as cancer and bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ethyl 2-acetyl-4-bromobenzoate, it can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-bromobenzoate | Lacks acetyl group; less versatile | Limited enzyme inhibition capabilities |

| Ethyl 2-acetylbenzoate | Lacks bromine atom; reduced reactivity | Moderate enzyme interaction |

| Ethyl 2-bromo-4-methylbenzoate | Contains methyl instead of acetyl; affects reactivity | Varies based on methyl substitution |

Ethyl 2-acetyl-4-bromobenzoate stands out due to its combination of both bromine and acetyl groups, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Case Studies

A few notable case studies have explored the biological activity of ethyl 2-acetyl-4-bromobenzoate:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited specific metabolic enzymes in vitro, suggesting potential therapeutic applications in metabolic disorders.

- Antimicrobial Testing : In another study, ethyl 2-acetyl-4-bromobenzoate exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of ethyl 2-acetyl-4-bromobenzoate with various enzyme targets, revealing promising interactions that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.